Vinyl acrylate

Photopolymerization Radiation Curing Photoinitiator-Free Systems

Vinyl acrylate is a unique bifunctional monomer combining acrylate and vinyl ester groups. Its intramolecular dual reactivity enables self-initiated, photoinitiator-free UV curing and staged polymerization, creating network architectures impossible with blends. The acrylate group reacts first, leaving pendant vinyl groups for post-functionalization. Ideal for low-extractable food-packaging coatings, medical adhesives, and thiol-ene 3D-printing resins. Stabilized with MEHQ; requires 2–8 °C storage.

Molecular Formula C5H6O2
Molecular Weight 98.1 g/mol
CAS No. 2177-18-6
Cat. No. B3333874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyl acrylate
CAS2177-18-6
Molecular FormulaC5H6O2
Molecular Weight98.1 g/mol
Structural Identifiers
SMILESC=CC(=O)OC=C
InChIInChI=1S/C5H6O2/c1-3-5(6)7-4-2/h3-4H,1-2H2
InChIKeyBLCTWBJQROOONQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vinyl Acrylate (CAS 2177-18-6): A Dual-Functionality Monomer with Differentiated Reactivity for Advanced Polymer Synthesis and Material Science


Vinyl acrylate (CAS 2177-18-6), also known as ethenyl prop-2-enoate, is a difunctional monomer containing both a vinyl ester group and an acrylate group within the same molecule [1]. This unique structure gives rise to two distinct polymerizable functionalities with significantly different reactivities in free-radical processes, a feature not found in common mono-functional acrylates or vinyl esters [2]. It is a colorless liquid with a characteristic acrid odor, with a boiling point of 90-92°C, a density of 0.942 g/mL at 25°C, and a melting point of -81.9°C [3]. Due to its high reactivity, it is typically supplied with an inhibitor such as MEHQ (<600 ppm) and requires refrigerated storage (2-8°C) to prevent spontaneous polymerization .

Why Vinyl Acrylate Cannot Be Replaced by Common Mono-Functional Acrylates or Vinyl Esters in Critical Applications


Substituting vinyl acrylate with a simple blend of a vinyl ester (e.g., vinyl acetate) and an acrylate monomer (e.g., methyl acrylate) or with other mono-functional monomers fails to replicate its unique performance profile. This is because vinyl acrylate's dual functionality is intramolecular, enabling unique polymerization kinetics, including self-initiation and differential reactivity of its two groups [1]. This leads to distinct network architectures and material properties unattainable by simple mixtures. For instance, the ability of the acrylate group to polymerize while leaving the vinyl group pendant for subsequent reactions or to act as a self-initiator is a molecular property not found in any single in-class analog [2]. This makes vinyl acrylate an irreplaceable building block for applications requiring staged polymerization, self-initiated curing, or the creation of specific macromolecular architectures.

Vinyl Acrylate (CAS 2177-18-6): Quantified Differentiation vs. Closest Analogs and Alternatives


Self-Initiation Capability Eliminates Need for External Photoinitiators vs. Standard Acrylates

Vinyl acrylate (VA) is capable of self-initiating its own free-radical photopolymerization without the addition of an external photoinitiator [1]. This is a critical differentiator from conventional acrylates like methyl acrylate and butyl acrylate, which require a photoinitiator for UV curing. The photoinitiator-free polymerization of neat VA was characterized by a 2kt/kp ratio that decreased from ∼300 at the beginning to ∼2 at the final stage of polymerization [1]. This phenomenon, termed 'stumbling polymerization,' involves a fast initial conversion (ξ ≈ 10%) with a maximum rate achieved within 3 seconds, followed by a temporary cessation and subsequent resumption to complete conversion [1].

Photopolymerization Radiation Curing Photoinitiator-Free Systems

Differential Reactivity of Acrylate vs. Vinyl Ester Groups Enables Staged Polymerization and Pendant Functionality

In the presence of an external phosphine oxide photoinitiator, the rate constant for addition of the primary phosphonyl radical to the acrylate group of vinyl acrylate is approximately 1.5 times that of addition to the acrylate group of tert-butyl acrylate and about 17 times that of addition to the vinyl pivalate [1]. This quantitatively demonstrates the significant difference in reactivity between the acrylate and vinyl ester functionalities within the same molecule. Furthermore, under high-concentration conditions, the acrylate group polymerizes almost completely while significant concentrations of the vinyl group remain unpolymerized, creating pendant vinyl groups for subsequent crosslinking or functionalization [2].

Staged Polymerization Functional Polymers Network Architecture

Enhanced Vinyl Group Conversion in Thiol-Ene Systems vs. Monofunctional Analogs

In thiol-ene photopolymerization studies, the addition of a multifunctional thiol to vinyl acrylate significantly enhances the conversion of the vinyl double bonds [1]. This is due to the preferential addition of the thiyl radical to the vinyl group, a behavior that is distinct from monofunctional analogues like ethyl acrylate or vinyl propionate which lack the dual functionality to drive this enhanced conversion [2]. The study quantitatively demonstrates that the presence of the thiol leads to a higher final conversion of the vinyl groups in vinyl acrylate compared to systems without thiol or with monofunctional analogs [1].

Thiol-Ene Chemistry Click Chemistry Crosslinking

Self-Initiating Capability Extends to Photoinitiating Other Acrylates

Vinyl acrylate not only self-initiates its own polymerization but can also photoinitiate the polymerization of mono- and difunctional acrylates [1]. This unique property is not shared by standard vinyl esters or simple acrylate monomers. The study concluded that it is essential for the acrylate and vinyl group to be part of the same molecule in order to function as an effective initiator for acrylate polymerization, confirming the unique molecular mechanism of VA [1].

Photoinitiation UV Curing Polymer Blends

Stability and Handling Considerations Dictate Procurement Specifications vs. Less Reactive Analogs

Vinyl acrylate requires specific stabilization and storage conditions that differ significantly from less reactive monomers like butyl acrylate or vinyl acetate. It is typically supplied with <600 ppm MEHQ as an inhibitor and must be stored at 2-8°C to prevent spontaneous and potentially hazardous polymerization [REFS-1, REFS-2]. This contrasts with butyl acrylate, which has a flash point of 39°C and is often stored at room temperature, and vinyl acetate, which has a flash point of -8°C and is stored at 2-8°C but does not share VA's extreme reactivity profile [REFS-3, REFS-4].

Monomer Stability Inhibitor Systems Storage Requirements

Vinyl Acrylate (CAS 2177-18-6): Primary Research and Industrial Application Scenarios


Photoinitiator-Free UV-Curable Coatings and Inks

Vinyl acrylate's self-initiating capability, as demonstrated by photoDSC studies showing rapid initial polymerization (ξ ≈ 10% within 3 seconds) and complete conversion without an external photoinitiator, makes it an ideal monomer for formulating low-extractable, high-purity UV-curable coatings, inks, and adhesives [REFS-1, REFS-2]. This is particularly advantageous for applications in food packaging, medical devices, and electronics where residual photoinitiators are a concern.

Synthesis of Functional Polymers with Pendant Vinyl Groups

The differential reactivity of vinyl acrylate's acrylate and vinyl groups (with the acrylate being 17 times more reactive than vinyl pivalate towards phosphonyl radicals) allows for the controlled synthesis of linear polymers bearing unreacted, pendant vinyl groups [3]. These pendant groups serve as sites for post-polymerization crosslinking, grafting, or functionalization, enabling the creation of complex macromolecular architectures and specialty materials.

Thiol-Ene Click Chemistry for Advanced Network Materials

In thiol-ene photopolymerization, vinyl acrylate exhibits significantly enhanced conversion of its vinyl groups compared to monofunctional analogs [4]. This makes it a powerful building block for the rapid and efficient construction of crosslinked networks via thiol-ene click chemistry, with applications in optical materials, protective coatings, and 3D printing resins where high network homogeneity and mechanical performance are critical.

Reactive Diluent and Photoinitiator in Hybrid UV Systems

Vinyl acrylate's dual role as both a reactive diluent and a photoinitiator for other acrylates simplifies complex UV-curable formulations [5]. In hybrid systems containing epoxides or vinyl ethers, VA can reduce the total amount of conventional photoinitiator needed, potentially lowering costs, reducing yellowing, and improving the final film properties of the cured material.

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